molecular formula C18H20N2O2S2 B6129756 5-[1-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

5-[1-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6129756
M. Wt: 360.5 g/mol
InChI Key: IJFPDXMKJOWGTD-UHFFFAOYSA-N
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Description

  • Step 3: Formation of Thiophene Ring

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-[1-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 4,5,6,7-tetrahydro-1-benzothiophene, which is then subjected to various functional group transformations to introduce the pyrrolidine and thiophene moieties .

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

      Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine moiety.

      Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzothiophene rings.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, potassium permanganate

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogenating agents, nucleophiles like amines or thiols

    Major Products

    The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

    Scientific Research Applications

    Mechanism of Action

    The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

    Comparison with Similar Compounds

    Similar Compounds

    • 4,5,6,7-Tetrahydro-1-benzothiophene
    • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
    • Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    Uniqueness

    5-[1-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of three distinct ring systems, which imparts a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .

    Properties

    IUPAC Name

    5-[1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H20N2O2S2/c19-17(21)15-8-7-14(24-15)12-5-3-9-20(12)18(22)16-10-11-4-1-2-6-13(11)23-16/h7-8,10,12H,1-6,9H2,(H2,19,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IJFPDXMKJOWGTD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=C(C1)C=C(S2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H20N2O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    360.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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